molecular formula C22H24N2O5S B11202334 (4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

(4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone

Cat. No.: B11202334
M. Wt: 428.5 g/mol
InChI Key: VYKJPYHUPHCPTJ-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE: is a complex organic compound with a unique structure that includes a benzothiazine ring, a piperidine moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-DIMETHOXYPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazine ring through a cyclization reaction. Subsequent steps involve the introduction of the piperidine moiety and the methoxy groups under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, piperidine, and methoxy-substituted benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the benzothiazine ring, potentially converting it to a dihydrobenzothiazine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazine derivatives.

    Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In biological research, it is studied for its potential interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

    Benzothiazine Derivatives: Compounds with similar benzothiazine rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine moieties but different aromatic rings.

    Methoxy-Substituted Aromatics: Compounds with methoxy groups on different aromatic systems.

Uniqueness: The unique combination of the benzothiazine ring, piperidine moiety, and methoxy groups in 4-(3,4-DIMETHOXYPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE provides it with distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C22H24N2O5S/c1-28-18-11-10-16(14-19(18)29-2)24-15-21(22(25)23-12-6-3-7-13-23)30(26,27)20-9-5-4-8-17(20)24/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3

InChI Key

VYKJPYHUPHCPTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)OC

Origin of Product

United States

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